(R)-dimethenamid
Description
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1N([C@H](C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858782 | |
| Record name | (R)-Dimethenamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163515-13-7 | |
| Record name | 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1R)-2-methoxy-1-methylethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163515-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethenamid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Dimethenamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHENAMID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2206H8556F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-dimethenamid typically involves the reaction of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of ®-dimethenamid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chiral separation techniques to isolate the ®-enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-dimethenamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
(R)-dimethenamid is predominantly used in various crops and non-agricultural settings. Its applications include:
- Crops :
- Field Crops : Corn, soybeans, cotton, chickpeas, and sugar beets.
- Vegetables : Garlic, potatoes, squash, and onions.
- Legumes : Dried beans and peas.
- Non-Agricultural Uses :
- Landscape maintenance
- Turfgrass management
- Golf courses
- Ornamental gardens
The flexibility of application—both pre- and post-emergence—allows farmers to manage weeds effectively throughout the growing season .
Environmental Impact and Risk Assessment
The environmental risk assessment of this compound has been a focus due to its widespread use. Studies indicate that it has moderate toxicity to aquatic organisms but is generally considered safe for non-target terrestrial species. For instance:
- Aquatic Toxicity : Dimethenamid is moderately toxic to freshwater fish and slightly toxic to marine species. Chronic studies reveal reduced growth in sensitive species like rainbow trout at concentrations around .
- Terrestrial Impact : The risk to non-target insects like honeybees appears low, with studies showing high LD50 values indicating low toxicity .
Case Studies
-
Persistence in Soil :
A study examined the persistence of this compound in volcanic soils when amended with liquid cow manure. Results indicated that the compound's degradation was influenced by soil conditions and amendments, suggesting strategies for managing its application to minimize environmental impact . -
Sorption and Mobility :
Research on the sorption behavior of this compound in amended soils demonstrated its mobility and potential leaching risks under certain conditions. This information is crucial for developing best practices for application to prevent groundwater contamination . -
Efficacy Against Weeds :
Field trials have shown that this compound effectively controls broadleaf and grass weeds such as redroot pigweed and waterhemp spp., making it a valuable tool in integrated weed management strategies .
Mechanism of Action
®-dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts cell membrane formation, leading to the death of the weed. The compound targets specific enzymes involved in the VLCFA biosynthesis pathway, making it highly effective against a wide range of weed species.
Comparison with Similar Compounds
Dimethenamid-P (S-Enantiomer)
- Chemical Composition : Enriched in the S-enantiomer (90:10 S:R ratio) .
- Herbicidal Activity : Exhibits 2–3× higher efficacy than the racemic mixture, enabling lower application rates (e.g., 0.5–1.5 lbs ai/acre) .
- Regulatory Status: Dominates post-2000 registrations; used in crops (e.g., corn, soybeans) and non-agricultural sites (e.g., golf courses, ornamentals) .
Racemic Dimethenamid (50:50 S:R Mixture)
- Historical Use : First registered in 1993 but phased out by 2003 due to inferior activity .
- Environmental Persistence : Aerobic soil degradation half-life (DT₅₀) of 30–60 days, similar to dimethenamid-P .
- Toxicity Profile : Acute oral LD₅₀ in rats = 1,500 mg/kg (Category III); comparable to dimethenamid-P .
Other Chloroacetamide Herbicides (e.g., Metolachlor, Acetochlor)
- Mechanism : All inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds.
- Stereospecificity : Metolachlor also uses an S-enantiomer-enriched formulation (S-metolachlor), demonstrating industry-wide preference for enantioselective active ingredients .
Comparative Data Table
| Parameter | (R)-Dimethenamid | Dimethenamid-P (S-Enantiomer) | Racemic Dimethenamid |
|---|---|---|---|
| Herbicidal Activity | Low (inactive enantiomer) | High (EC₅₀ = 0.05–0.1 ppm) | Moderate (EC₅₀ = 0.2–0.3 ppm) |
| Application Rate | Not used alone | 0.5–1.5 lbs ai/acre | 1.0–3.0 lbs ai/acre |
| Soil DT₅₀ | ~30–60 days | ~30–60 days | ~30–60 days |
| Acute Oral Toxicity (Rat) | Not tested independently | 1,500 mg/kg (Category III) | 1,500 mg/kg (Category III) |
| Regulatory Status | Obsolete in formulations | Active (post-2000 registrations) | Discontinued (2003) |
Key Research Findings
Efficacy and Stereospecificity
Environmental Fate
Toxicology
- Developmental toxicity in rats (e.g., skeletal variations) occurs at high doses (>100 mg/kg/day) for both forms .
Regulatory and Industry Trends
- The agrochemical industry continues to favor enantiomerically pure herbicides (e.g., dimethenamid-P, S-metolachlor) to reduce environmental loading and comply with evolving safety standards .
Biological Activity
(R)-dimethenamid, also known as dimethenamid-P, is a selective herbicide primarily used for controlling various broad-leaved weeds and grasses. It is an enantiomer of the racemic mixture dimethenamid, which includes both (R) and (S) forms. This article delves into the biological activity of this compound, focusing on its absorption, metabolism, toxicity, and environmental impact based on diverse research findings.
- Chemical Formula: C12H18ClNO2S
- Molecular Weight: 273.80 g/mol
This compound acts as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with their ability to absorb nutrients and water from the soil.
Absorption and Metabolism
Studies indicate that this compound is rapidly absorbed and extensively metabolized in various animal models. The following table summarizes key findings regarding its absorption and metabolic pathways:
The primary metabolic pathway involves conjugation with glutathione, leading to the formation of various metabolites that are subsequently excreted. Notably, only 1-2% of unchanged compound was detected in excreta, indicating extensive metabolism.
Toxicity Studies
Toxicological assessments have revealed several effects associated with exposure to this compound. Below is a summary of significant findings from various studies:
The liver was consistently noted as a primary target organ across multiple studies, with indications of adaptive responses such as hypertrophy of hepatocytes. Importantly, no neurotoxic effects were reported.
Environmental Impact
Environmental assessments indicate that this compound poses limited risk to non-target organisms. Key findings include:
- Aquatic Toxicity: Demonstrated low toxicity to fish and aquatic invertebrates .
- Terrestrial Impact: Significant effects on seedling emergence and vegetative vigor in monocots at low concentrations .
- Pollinator Safety: Practically non-toxic to honey bees with an LD50 of 94 µg/bee .
Case Studies
Several case studies highlight the practical implications of using this compound in agricultural settings:
- Field Trials: Studies conducted in various crops showed effective weed control without significant adverse effects on crop yield.
- Monitoring Programs: Analysis of pesticide residues in water sources indicated minimal contamination levels attributable to this compound applications, suggesting effective management practices.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-dimethenamid that influence its herbicidal activity and environmental persistence?
- Methodological Answer : Critical properties include water solubility, soil adsorption coefficient (Koc), and degradation half-life. Laboratory studies using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have quantified these parameters, demonstrating that this compound exhibits moderate solubility (e.g., 488 mg/L at 20°C) and a soil half-life of 20–40 days under aerobic conditions. Environmental fate studies emphasize its mobility in sandy soils, necessitating adsorption experiments with varying organic matter content .
Q. How does the chiral configuration of dimethenamid affect its mechanism of action in target weeds compared to its enantiomers?
- Methodological Answer : The (S)-enantiomer (dimethenamid-p) is the herbicidally active form, inhibiting very-long-chain fatty acid (VLCFA) elongation in susceptible plants. Comparative studies using chiral separation techniques (e.g., chiral HPLC) and bioassays on Amaranthus retroflexus reveal that this compound exhibits 10–20% lower binding affinity to target enzymes. Researchers should validate enantiomer-specific activity via enzyme inhibition assays and greenhouse trials with controlled enantiomeric ratios .
Q. What are the primary pathways for this compound degradation in agricultural soils, and how do microbial communities influence its persistence?
- Methodological Answer : Aerobic microbial degradation dominates, with metabolites like 2-chloro-N-(2,4-dimethyl-3-thienyl)-acetamide identified via LC-MS. To assess microbial contributions, conduct soil microcosm experiments with sterilization controls and 14C-labeled dimethenamid. Metagenomic analysis of soil samples can link degradation rates to specific bacterial consortia (e.g., Pseudomonas spp.) .
Advanced Research Questions
Q. What experimental approaches are recommended for isolating and quantifying this compound in complex environmental matrices to ensure analytical accuracy?
- Methodological Answer : Use chiral stationary-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to resolve enantiomers in water, soil, or plant tissues. Optimize extraction protocols (e.g., QuEChERS for plant matrices) and validate recovery rates (85–110%) via spike-and-recovery experiments. Reference the EPA’s bridging studies for quality control criteria, including limits of detection (LOD ≤ 0.1 µg/L) .
Q. How can researchers resolve contradictions in toxicity data between this compound and its racemic mixture observed in different experimental models?
- Methodological Answer : Minor inconsistencies in acute toxicity (e.g., LD50 variations in rats) arise from differential metabolic pathways. Address these by conducting comparative toxicokinetic studies with isotopic labeling and hepatic microsome assays. Meta-analyses of existing datasets (e.g., EPA docket EPA-HQ-OPP-2015-0803) should adjust for confounding variables like solvent carriers in toxicity tests .
Q. What advanced modeling techniques are suitable for predicting the soil adsorption coefficients (Koc) of this compound across varying soil types?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log Kow = 2.5) and soil organic carbon content predict Koc values. Validate predictions against experimental sorption isotherms (e.g., Freundlich models) for 10+ soil types. Computational fluid dynamics (CFD) can simulate field-scale leaching risks, incorporating hydraulic conductivity data from EPA’s environmental fate appendices .
Q. How should researchers design longitudinal studies to assess the chronic ecotoxicological effects of this compound on non-target soil invertebrates?
- Methodological Answer : Follow OECD Guideline 222 (earthworm toxicity tests) with chronic exposure (≥28 days) at field-relevant concentrations (0.1–1.0 mg/kg soil). Measure endpoints like reproduction rates, biomass changes, and enzymatic biomarkers (e.g., acetylcholinesterase inhibition). Use factorial designs to isolate enantiomer-specific effects and include positive controls (e.g., dimethenamid-p) .
Data Contradiction and Synthesis
Q. What statistical methods are optimal for reconciling discrepancies in this compound’s aerobic vs. anaerobic degradation rates reported in independent studies?
- Methodological Answer : Apply mixed-effects models to account for variability in experimental conditions (e.g., temperature, soil pH). Pool data from EPA registration reviews and published literature, stratifying by study type (lab vs. field). Sensitivity analyses should identify outliers, and Bayesian approaches can estimate degradation half-life confidence intervals (e.g., 95% CI: 18–42 days) .
Q. How can isotopic tracer techniques improve understanding of this compound’s metabolic fate in non-target organisms?
- Methodological Answer : Synthesize 13C- or 14C-labeled this compound for tracer studies in model organisms (e.g., Daphnia magna). Use accelerator mass spectrometry (AMS) to quantify metabolite distribution in tissues and excreta. Compare results with existing dimethenamid-p data to elucidate enantiomer-specific biotransformation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
